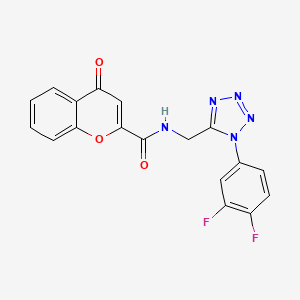
N-((1-(3,4-difluorofenil)-1H-tetrazol-5-il)metil)-4-oxo-4H-croman-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C18H11F2N5O3 and its molecular weight is 383.315. The purity is usually 95%.
BenchChem offers high-quality N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catálisis y Química Radical
Los sustituyentes difluorofenilo en este compuesto pueden afectar significativamente su reactividad. Los investigadores han explorado su uso como catalizador o precursor radical. Por ejemplo, estudios recientes han investigado los efectos de los sustituyentes difluorofenilo en las propiedades estructurales, redox y magnéticas de los radicales de Blatter. Estos radicales exhiben procesos de oxidación y reducción reversibles, lo que los convierte en candidatos interesantes para aplicaciones catalíticas.
Ingeniería de Cristales y Química Supramolecular
Las estructuras cristalinas de compuestos relacionados proporcionan información sobre sus arreglos de empaque y sus interacciones intermoleculares. Los investigadores han estudiado estructuras cristalinas de derivados que contienen unidades difluorofenilo . Comprender estos arreglos puede guiar el diseño de nuevos materiales con propiedades específicas, como el comportamiento óptico o la resistencia mecánica.
Mecanismo De Acción
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Based on its structural similarity to other known compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways this compound may affect. Compounds with similar structures have been shown to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on its structural features, it may have potential effects on cellular processes such as cell proliferation, apoptosis, or signal transduction .
Propiedades
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N5O3/c19-12-6-5-10(7-13(12)20)25-17(22-23-24-25)9-21-18(27)16-8-14(26)11-3-1-2-4-15(11)28-16/h1-8H,9H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOOYSLGFWFSFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-4-methylphenyl]cyclopropanecarboxamide](/img/structure/B2538293.png)
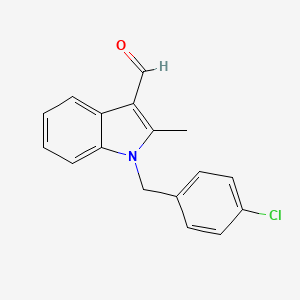
![8-(4-methoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2538296.png)
![2-[(Acetyloxy)ethanimidoyl]-3-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine](/img/structure/B2538298.png)
![Tert-butyl 3-(cyclopropylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2538299.png)
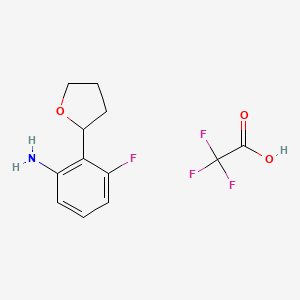
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2538304.png)
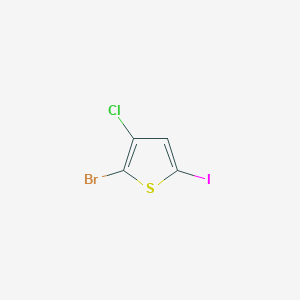
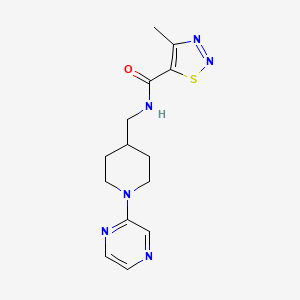
![8-fluoro-1-(3-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2538307.png)
![N-benzyl-2-(4-chlorophenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2538309.png)
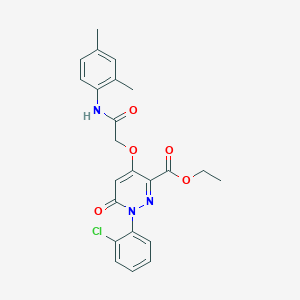
![(3aS,5S,6aS)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2538313.png)
![4-[4-(4-carboxyphenyl)-2,5-dimethoxyphenyl]benzoic acid](/img/structure/B2538314.png)
